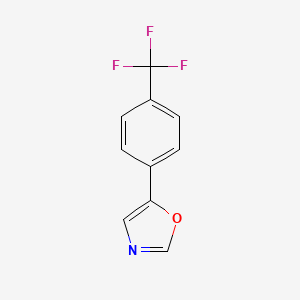

5-(4-(Trifluoromethyl)phenyl)oxazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxazole derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of oxazolyl functionalized polymers using a specific oxazole derivative in atom transfer radical polymerization (ATRP) reactions. Similarly, paper discusses the use of a 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various substituted oxazoles. These methods could potentially be adapted for the synthesis of "5-(4-(Trifluoromethyl)phenyl)oxazole" by altering the substituents used in the reactions.

Molecular Structure Analysis

While the exact molecular structure of "5-(4-(Trifluoromethyl)phenyl)oxazole" is not analyzed in the papers, paper provides an example of structural confirmation through elemental analysis, NMR, and X-ray crystallography for a triazole derivative. Similar techniques could be employed to analyze the molecular structure of "5-(4-(Trifluoromethyl)phenyl)oxazole."

Chemical Reactions Analysis

The papers describe various chemical reactions involving oxazole derivatives. Paper details a reaction of substituted oxazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, resulting in 1,2,4-triazoline derivatives. This indicates that oxazole compounds can participate in cycloaddition reactions. Such information could be relevant when considering the reactivity of "5-(4-(Trifluoromethyl)phenyl)oxazole" in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-(4-(Trifluoromethyl)phenyl)oxazole" can be inferred from the properties of related compounds discussed in the papers. For example, paper investigates the optical properties of a triazole derivative, which could provide insights into the potential optical properties of oxazole derivatives. The presence of a trifluoromethyl group, as seen in paper , could suggest that "5-(4-(Trifluoromethyl)phenyl)oxazole" may have significant electronegativity and could affect its physical properties such as boiling and melting points.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

5-(4-(Trifluoromethyl)phenyl)oxazole and its derivatives are notable for their role in the synthesis of complex molecules. For instance, 5-Benzyloxy-4-trifluoromethyl-1,3-oxazoles have been utilized as intermediates in the creation of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, showcasing the molecule's synthetic utility as a Tfm-Gly equivalent (Burger et al., 2006). Moreover, the compound has facilitated the development of bis(trifluoromethyl) substituted 2,5-diamino adipic acid and N-benzoyl-2-benzhydryl-3,3,3-trifluoroalanine, emphasizing its versatility in organic synthesis.

Antimicrobial and Antileishmanial Activities

Research has also explored the antimicrobial potentials of 5-(4-(Trifluoromethyl)phenyl)oxazole derivatives. For example, compounds containing 1,3,4-oxadiazoles and 1,2,4-triazole heterocyclic rings have been synthesized and shown to possess significant antimicrobial activities. One such derivative displayed notable antileishmanial activity against the Leishmania major species, indicating the potential of these compounds in therapeutic applications against specific pathogens (Ustabaş et al., 2020).

Corrosion Inhibition

Another practical application of 5-(4-(Trifluoromethyl)phenyl)oxazole derivatives is in the field of corrosion inhibition. The novel triazole derivative, 4,5-diethyl 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4,5-dihydro-1H-1,2,3-triazole-4,5-dicarboxylate (OxTDC), has demonstrated impressive efficacy as an anticorrosion agent for mild steel in acidic environments. This compound significantly reduces corrosion current density, acting as a mixed-type inhibitor and confirming the potential of oxazole derivatives in protecting metals from corrosion (Rahmani et al., 2019).

Photo-Oxidation Studies

Oxazole and its derivatives, including 5-(4-(Trifluoromethyl)phenyl)oxazole, have been studied for their interactions with singlet oxygen, a critical aspect in understanding the photostability and photochemical properties of these compounds. Such studies provide insights into the reaction mechanisms and the potential application of oxazoles in materials science and photopharmacology (Zeinali et al., 2020).

Safety And Hazards

The safety data sheet for 5-(4-(Trifluoromethyl)phenyl)oxazole indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The search results included several relevant papers. For instance, a comprehensive review on the biological activities of oxazole derivatives was published in BMC Chemistry . Another paper discussed the use of 5-(4-(Trifluoromethyl)phenyl)oxazole in the synthesis of a wide range of trifluoromethyl-substituted pyrazoles, isoxazoles, oxazoles, thiazoles, imidazoles, and pyrimidines .

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLRTWJIGOPGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90533377 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(Trifluoromethyl)phenyl)oxazole | |

CAS RN |

87150-14-9 | |

| Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[2-(2-Iodoethoxy)ethoxy]methyl}benzene](/img/structure/B1338817.png)